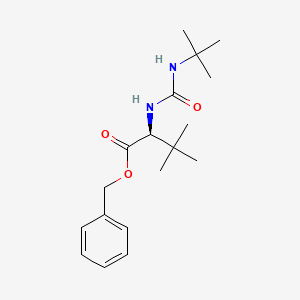
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester is a chemical compound with the molecular formula C18H28N2O3 and a molecular weight of 320.43 g/mol. It is also known by its IUPAC name, benzyl (2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoate. This compound is widely used as a reagent in the preparation of therapeutic agents.
准备方法
The synthesis of N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester typically involves the reaction of tert-butylcarbamoyl chloride with L-tert-leucine, followed by esterification with benzyl alcohol . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the preparation of peptidic protease inhibitors, which are important in studying enzyme functions.
Medicine: It is a key intermediate in the synthesis of therapeutic agents for treating diseases such as hepatitis C.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester involves its role as a precursor in the synthesis of bioactive compounds. It interacts with molecular targets such as enzymes, inhibiting their activity and thereby exerting therapeutic effects . The specific pathways involved depend on the final bioactive compound synthesized from this ester .
相似化合物的比较
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester can be compared with similar compounds such as:
N-tert-Butylcarbamoyl-L-tert-leucine: This compound lacks the benzyl ester group and is used in similar applications.
N-tert-Butylcarbamoyl-L-valine Benzyl Ester: This compound has a similar structure but with a valine residue instead of leucine.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and application potential.
生物活性
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester (NTB-LTBE) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of NTB-LTBE typically involves the reaction of tert-butylcarbamoyl chloride with L-tert-leucine, followed by esterification with benzyl alcohol. This synthetic pathway is crucial for producing the compound in sufficient purity for biological evaluations. The general reaction can be summarized as follows:
-
Formation of tert-butylcarbamoyl-L-tert-leucine :
tert butylcarbamoyl chloride+L tert leucine→tert butylcarbamoyl L tert leucine
-
Esterification :
tert butylcarbamoyl L tert leucine+benzyl alcohol→N tert Butylcarbamoyl L tert leucine Benzyl Ester
Biological Activity
NTB-LTBE exhibits various biological activities, primarily as a precursor in the synthesis of peptidic protease inhibitors. These inhibitors are essential for studying enzyme functions and have significant implications in therapeutic applications, particularly in treating viral infections such as hepatitis C .
The mechanism of action involves the compound's ability to interact with specific enzymes, inhibiting their activity. This inhibition is crucial for regulating metabolic pathways and can lead to therapeutic effects against diseases where these enzymes play a pivotal role .
Case Studies and Research Findings
Several studies have explored the biological activities of NTB-LTBE and its derivatives:
- Enzyme Inhibition Studies : Research has demonstrated that NTB-LTBE can effectively inhibit serine proteases, which are vital in various physiological processes. For instance, studies indicate that modifications to the structure can enhance inhibitory potency against specific proteases involved in viral replication .
- Metabolic Pathway Tracing : The deuterated derivative, N-tert-Butylcarbamoyl-L-tert-leucine-d9, allows researchers to trace its metabolic fate in vivo. This property has been utilized to gain insights into amino acid metabolism and its implications in metabolic disorders .
- Therapeutic Potential : NTB-LTBE has been identified as a key intermediate in synthesizing therapeutic agents targeting chronic diseases. For example, it plays a role in developing protease inhibitors like Boceprevir, which is used for treating hepatitis C .
Data Table: Biological Activities of NTB-LTBE Derivatives
属性
IUPAC Name |
benzyl (2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNNOVHPJIYJK-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














